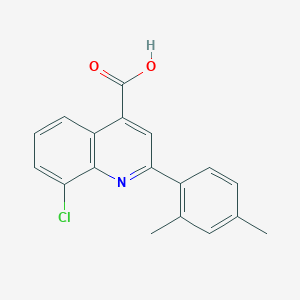

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

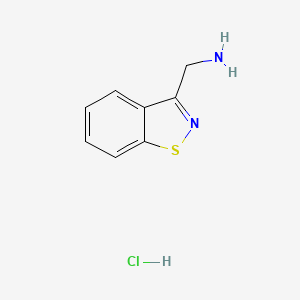

“8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H14ClNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a chlorine atom at the 8th position and a carboxylic acid group at the 4th position . The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . Its molecular weight is 311.8 g/mol . The compound has a topological polar surface area of 50.2 Ų and a XLogP3-AA value of 4.7 .Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline derivatives are crucial in medicinal chemistry due to their potential biological activities. A study by Levine and Bardos (1972) explored synthetic routes for creating pyrimido[5,4-b]quinoline derivatives, which are related to riboflavin, through the cyclization of pyrimidine and benzene derivatives. This work highlights the versatility of quinoline compounds in synthesizing complex molecular structures (Levine & Bardos, 1972).

Structural Studies and Molecular Rearrangement

In another domain, Klásek et al. (2003) described the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and explored the molecular rearrangement of their bromo derivatives to furo[3,2-c]quinoline carboxylic acids. This study provides insights into the reaction mechanisms and structural transformations of quinoline derivatives, demonstrating their significance in organic chemistry and potential applications in developing novel compounds with unique properties (Klásek et al., 2003).

Antimicrobial Applications

Raghavendra et al. (2006) synthesized thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters and evaluated their antibacterial activity. This research underscores the importance of quinoline derivatives in developing new antimicrobial agents, showcasing the broader applications of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid in contributing to public health through the development of novel antimicrobial compounds (Raghavendra et al., 2006).

Material Science and Fluorescence Studies

In material science, the structural aspects of quinoline-based amides were investigated by Karmakar et al. (2007). Their research into the properties of salt and inclusion compounds revealed the fluorescence characteristics of these compounds, suggesting potential applications in sensor technology and material science. The study highlights the functional versatility of quinoline derivatives in developing materials with specific optical properties (Karmakar et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Quinoline derivatives, such as “8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid”, are known to exhibit a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .

Mode of Action

The mode of action of “this compound” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .

Biochemical Pathways

The affected pathways would depend on the specific target of “this compound”. If it targets an enzyme involved in a specific biochemical pathway, it could disrupt that pathway, leading to changes in cell function .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell function to cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its target .

Properties

IUPAC Name |

8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-12(11(2)8-10)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGHFDNTNBDTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)

![1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2614930.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614931.png)

![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)

![N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2614938.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid](/img/structure/B2614941.png)